Chaetominine

Vue d'ensemble

Description

Chaetominine is a bioactive alkaloid isolated from the endophytic fungus Chaetomium sp. It has garnered significant attention due to its unique chemical structure and potent biological activities, particularly its cytotoxic effects against various cancer cell lines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of chaetominine has been achieved through various methods. One notable approach involves a four-step synthesis starting from commercially available D-tryptophan methyl ester. This method includes a one-pot cascade reaction sequence involving indole epoxidation, epoxide ring-opening cyclization, and lactamization . Another method involves a nine-step sequence with an overall yield of 9.3% .

Industrial Production Methods: this compound can also be produced through biotechnological processes. For instance, submerged fermentation of Aspergillus fumigatus CY018 has been optimized to improve this compound yield. This involves medium composition optimization and amino-acid addition strategies, resulting in a significant increase in production yield .

Analyse Des Réactions Chimiques

Types of Reactions: Chaetominine undergoes various chemical reactions, including:

Oxidation: Indole epoxidation is a key step in its synthesis.

Cyclization: Epoxide ring-opening cyclization is another crucial reaction.

Lactamization: This reaction is part of the one-pot cascade sequence.

Common Reagents and Conditions:

Indole Epoxidation: Typically involves oxidizing agents like m-chloroperbenzoic acid.

Epoxide Ring-Opening Cyclization: Requires nucleophilic reagents.

Lactamization: Often facilitated by acidic or basic conditions.

Major Products: The major product of these reactions is this compound itself, characterized by its quinazolinone ring structure .

Applications De Recherche Scientifique

Cell Cycle Arrest

Research indicates that chaetominine causes cell cycle arrest in different phases depending on the cell type. In K562 cells, this compound treatment results in S-phase arrest, while SW1116 colon cancer cells experience G1-phase arrest. The compound's inhibitory effects on cell growth have been quantified with IC50 values of approximately 34 nM for K562 cells and 46 nM for SW1116 cells . The underlying molecular mechanisms involve the regulation of key proteins such as p53, p21, cyclins E, and cyclin-dependent kinases (CDKs) .

Overcoming Drug Resistance

This compound has demonstrated potential in reversing drug resistance in leukemia treatment. A study found that it enhances the chemosensitivity of K562/Adr cells (adriamycin-resistant) to adriamycin by inhibiting MRP1-mediated drug efflux. This effect is mediated through the inhibition of the PI3K/Akt/Nrf2 signaling pathway, which is crucial for maintaining drug resistance . As a result, this compound not only induces apoptosis but also increases intracellular drug accumulation, making it a promising candidate for combination therapies.

Selectivity Towards Cancer Cells

Notably, this compound exhibits selective cytotoxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells at lower concentrations. This selectivity is pivotal for reducing side effects during cancer treatment . The compound's ability to target cancer cells more effectively than normal cells highlights its therapeutic potential.

Case Studies and Research Findings

The following table summarizes key findings from various studies on this compound's applications:

Mécanisme D'action

Chaetominine exerts its effects primarily through the induction of cell cycle arrest and apoptosis in cancer cells. It promotes the expression of p53, p21, checkpoint kinase 2, and phosphorylated ataxia telangiectasia mutated proteins, leading to G1-phase arrest in colon cancer cells and S-phase arrest in leukemia cells . These pathways are crucial for its anti-cancer activity.

Comparaison Avec Des Composés Similaires

Chaetominine belongs to the class of quinazolinone alkaloids, which are known for their diverse biological activities. Similar compounds include:

Isochaetominines: These are stereoisomers of this compound with similar biological activities.

Pseudofischerine: Another quinazolinone alkaloid with comparable cytotoxic properties.

Aniquinazoline D: Shares structural similarities with this compound and exhibits similar biological activities.

Uniqueness: this compound’s unique combination of a quinazolinone ring and its potent cytotoxic activity against specific cancer cell lines distinguishes it from other similar compounds .

Activité Biologique

Chaetominine is a cytotoxic alkaloid derived from the fungus Chaetomium species, particularly notable for its potential anticancer properties. Research has demonstrated that this compound exhibits significant biological activity, including the induction of apoptosis and cell cycle arrest in various cancer cell lines. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound's anticancer effects have been primarily studied in human leukemia K562 cells and colon cancer SW1116 cells. The compound has been shown to induce cell cycle arrest and promote apoptotic cell death through several mechanisms:

- Cell Cycle Arrest : this compound treatment leads to distinct phases of cell cycle arrest depending on the cell line:

- K562 Cells : Induces S-phase arrest.

- SW1116 Cells : Causes G1-phase arrest.

The molecular mechanisms underlying these effects involve the upregulation of key regulatory proteins such as p53 and p21, which inhibit cyclin-dependent kinases (CDKs) and promote cell cycle arrest .

Table 1: Effects of this compound on Cell Cycle Arrest

| Cell Line | Phase Arrested | IC50 (nM) | Key Proteins Upregulated |

|---|---|---|---|

| K562 | S-phase | 34 | p53, p21, Chk1, Chk2 |

| SW1116 | G1-phase | 46 | p53, p21 |

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following IC50 values have been reported:

- SW1116 Colon Cancer Cells : IC50 = 28.0 nM

- K562 Leukemia Cells : IC50 = 34.0 nM

- CaCO2 Cells : IC50 = 43.9 µM

These results indicate that this compound is particularly effective against colon cancer cells compared to other tested cell lines .

Case Studies and Clinical Relevance

While much of the research on this compound is preclinical, its potential clinical relevance is underscored by various studies:

- A study conducted by Jiao et al. (2006) isolated this compound from Chaetomium sp., highlighting its anticancer activity against colon cancer cells.

- Another investigation assessed this compound's effects on human leukemia cells, demonstrating its ability to induce apoptosis through the activation of apoptotic pathways .

Propriétés

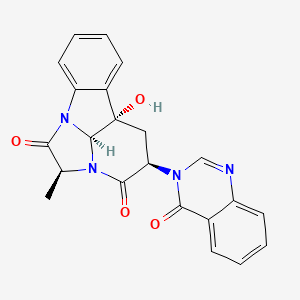

IUPAC Name |

(1S,10S,13R,15S)-1-hydroxy-10-methyl-13-(4-oxoquinazolin-3-yl)-8,11-diazatetracyclo[6.6.1.02,7.011,15]pentadeca-2,4,6-triene-9,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4/c1-12-18(27)26-16-9-5-3-7-14(16)22(30)10-17(20(29)25(12)21(22)26)24-11-23-15-8-4-2-6-13(15)19(24)28/h2-9,11-12,17,21,30H,10H2,1H3/t12-,17+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEURDGODABUDHB-TYTLQBBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C3N1C(=O)C(CC3(C4=CC=CC=C42)O)N5C=NC6=CC=CC=C6C5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N2[C@@H]3N1C(=O)[C@@H](C[C@@]3(C4=CC=CC=C42)O)N5C=NC6=CC=CC=C6C5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582495 | |

| Record name | (2S,4R,5aS,9cS)-5a-Hydroxy-2-methyl-4-(4-oxoquinazolin-3(4H)-yl)-4,5,5a,9c-tetrahydro-3H-2a,9b-diazacyclopenta[jk]fluorene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918659-56-0 | |

| Record name | chaetomimine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2S,4R,5aS,9cS)-5a-Hydroxy-2-methyl-4-(4-oxoquinazolin-3(4H)-yl)-4,5,5a,9c-tetrahydro-3H-2a,9b-diazacyclopenta[jk]fluorene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of chaetominine in cancer cells?

A1: this compound has been shown to induce apoptosis, a form of programmed cell death, in human leukemia K562 cells. [, ] This apoptotic effect is primarily mediated through the intrinsic mitochondrial pathway. []

Q2: How does this compound trigger apoptosis via the intrinsic mitochondrial pathway?

A2: this compound treatment leads to an increase in the Bax/Bcl-2 ratio, a key indicator of apoptotic potential. [] This change disrupts mitochondrial membrane potential, causing the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates Apaf-1, leading to the activation of caspase-9 and subsequently, caspase-3, the executioner caspase responsible for dismantling the cell during apoptosis. []

Q3: Does this compound impact the cell cycle?

A3: Yes, this compound induces cell cycle arrest in both human leukemia K562 cells and colon cancer SW1116 cells. [] Interestingly, the specific phase of arrest differs between the cell lines. K562 cells undergo S-phase arrest, while SW1116 cells experience G1-phase arrest. []

Q4: What molecular mechanisms are involved in this compound-induced cell cycle arrest?

A4: In SW1116 cells, this compound upregulates p53, p21, checkpoint kinase 2 (Chk2), and phosphorylated ataxia telangiectasia mutated (p-ATM). [] It also reduces the expression of cyclin E and cyclin-dependent kinases (CDKs) 2 and 4 at the mRNA level. [] These findings suggest that this compound influences G1-phase arrest in SW1116 cells through the p53/p21 and ATM/Chk2 signaling pathways. []

Q5: Does this compound impact multidrug resistance in cancer cells?

A5: Research suggests that this compound can reduce multidrug resistance mediated by MRP1 (multidrug resistance protein 1) in K562/Adr human leukemia cells. [] This effect is linked to the inhibition of the PI3K/Akt/Nrf2 signaling pathway, which plays a role in regulating drug efflux pumps like MRP1. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C21H22N4O3 and a molecular weight of 378.43 g/mol. []

Q7: What spectroscopic techniques are used to characterize this compound?

A7: Various spectroscopic methods are employed to elucidate the structure of this compound, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. [, , ]

Q8: Is there information available regarding the stability of this compound under various storage conditions?

A8: While specific stability data under different storage conditions is limited in the provided literature, research suggests that optimizing fermentation conditions can enhance this compound production. [, ] For example, the addition of ammonium acetate as a nitrogen source significantly improved this compound yield in submerged fermentation of Aspergillus fumigatus CY018. []

Q9: Has the structure-activity relationship of this compound been investigated?

A9: While comprehensive SAR studies are limited in the provided literature, the synthesis and bioactivity evaluation of covalent inhibitors derived from this compound has been reported. [] This suggests ongoing efforts to explore how structural modifications impact the compound's activity.

Q10: What is the in vitro efficacy of this compound against cancer cell lines?

A10: this compound exhibits potent cytotoxic activity against various cancer cell lines. Notably, it shows strong inhibitory effects against human leukemia K562 cells with an IC50 value of 35 nM. [] Additionally, this compound demonstrates cytotoxicity against human colon cancer SW1116 cells. [, ]

Q11: Has the efficacy of this compound been tested in animal models of cancer?

A11: While the provided literature doesn't explicitly mention in vivo studies using this compound in cancer models, its potent in vitro cytotoxicity against human cancer cell lines warrants further investigation in preclinical settings.

Q12: What analytical techniques are used to quantify this compound?

A12: High-performance liquid chromatography (HPLC) is a commonly employed technique for both the isolation and quantification of this compound. [, ]

Q13: Have macroporous resins been explored for this compound purification?

A13: Yes, research indicates that macroporous resins can be used for the preparative separation and purification of this compound from Aspergillus fumigatus mycelia. [] This approach highlights the potential for efficient large-scale purification of the compound.

Q14: What research tools and resources are crucial for advancing this compound research?

A14: Advancements in this compound research necessitate access to:

Q15: What are the key milestones in this compound research?

A15: Significant milestones include:

- Initial isolation and characterization: First reported in 2010 from the endophytic fungus Chaetomium sp. IFB-E015. []

- Elucidation of the apoptotic mechanism: Demonstrated to induce apoptosis via the intrinsic mitochondrial pathway in human leukemia K562 cells. []

- Identification of cell cycle effects: Shown to induce S-phase arrest in K562 cells and G1-phase arrest in SW1116 cells. []

- Total synthesis achievements: Several total syntheses of (-)-chaetominine have been reported, showcasing its complex structure and paving the way for analog development. [, , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.